Fluoroglycofen-ethyl

Übersicht

Beschreibung

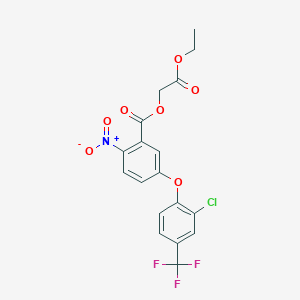

Fluoroglycofen-ethyl is a chemical compound with the molecular formula C18H13ClF3NO7 . It is used as a herbicide .

Molecular Structure Analysis

The molecular structure of Fluoroglycofen-ethyl is based on its molecular formula, C18H13ClF3NO7 . More detailed information about its structure might be available in specialized chemical databases or scientific literature .

Physical And Chemical Properties Analysis

Fluoroglycofen-ethyl is a solid substance . Detailed physical and chemical properties like melting point, boiling point, solubility, etc., might be available in specialized chemical databases or safety data sheets .

Wissenschaftliche Forschungsanwendungen

Agricultural Use in Soybean Cultivation

Fluoroglycofen-ethyl is used in soybean cultivation for its herbicidal properties. A study developed a UPLC-ESI–MS–MS approach for analyzing Fluoroglycofen-ethyl in soybean seed, plant, and soil, aiming to provide scientific data for safe use in agriculture .

Environmental Remediation

Research has been conducted to explore the degradation of Fluoroglycofen-ethyl by specific bacterial strains, with the goal of using these strains for environmental remediation of contaminated sites .

Wirkmechanismus

Target of Action

Fluoroglycofen-ethyl primarily targets the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

Fluoroglycofen-ethyl is a PPO inhibitor . It inhibits the PPO enzyme, which controls the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . As a result, the normal functioning of the plant cells is disrupted, leading to the death of the plant .

Biochemical Pathways

The inhibition of the PPO enzyme disrupts the biosynthesis of chlorophyll and heme . This disruption affects various biochemical pathways in the plant, leading to the accumulation of peroxidative agents that cause the breakdown of cell membranes . The exact downstream effects of this disruption can vary depending on the specific plant species and its physiological state .

Result of Action

The most common visual symptoms of PPO herbicides like Fluoroglycofen-ethyl are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . The youngest leaves of tolerant plants may show yellow or reddish spotting (called ‘bronzing’) . Soil-applied PPO inhibitors can cause yellowing, burning, stunting, girdling, and stand loss of seedling plants .

Action Environment

The action of Fluoroglycofen-ethyl can be influenced by various environmental factors. For instance, degradation of Fluoroglycofen-ethyl in the soil correlates with temperature and pH . Higher temperature and pH increase the degradation of Fluoroglycofen-ethyl . Furthermore, the presence of certain bacteria in the soil, such as the strain Mycobacterium phocaicum MBWY-1, can enhance the degradation of Fluoroglycofen-ethyl .

Safety and Hazards

Fluoroglycofen-ethyl is harmful if swallowed and is hazardous to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of accidental ingestion or contact, medical attention should be sought immediately .

Eigenschaften

IUPAC Name |

(2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3NO7/c1-2-28-16(24)9-29-17(25)12-8-11(4-5-14(12)23(26)27)30-15-6-3-10(7-13(15)19)18(20,21)22/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPAUTOBDWNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041983 | |

| Record name | Fluoroglycofen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoroglycofen-ethyl | |

CAS RN |

77501-90-7 | |

| Record name | Fluoroglycofen-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroglycofen-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroglycofen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROGLYCOFEN-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RCH0H6C4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

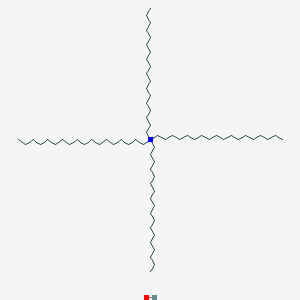

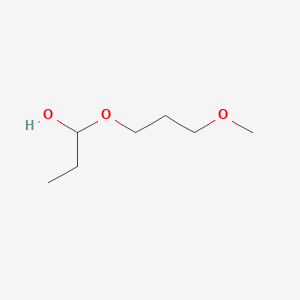

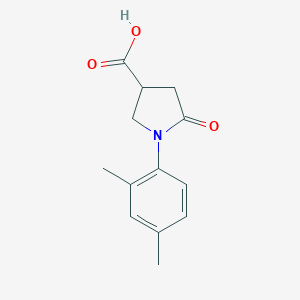

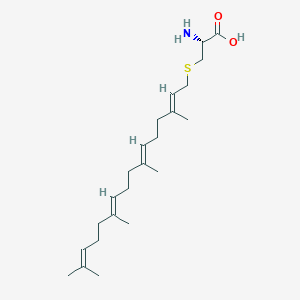

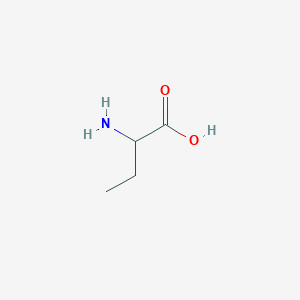

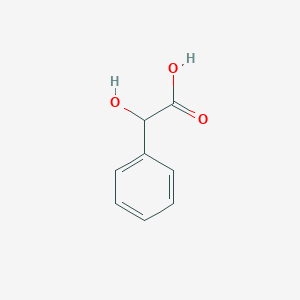

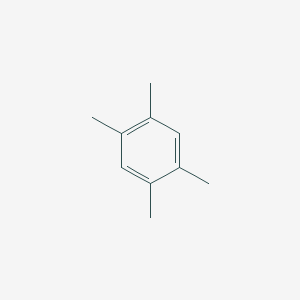

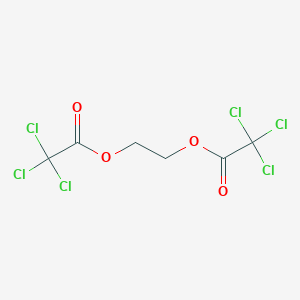

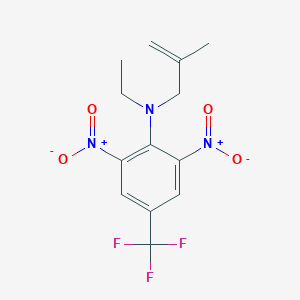

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Fluoroglycofen-ethyl?

A1: Fluoroglycofen-ethyl is a diphenyl ether herbicide that acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. [] This enzyme is crucial in the biosynthesis of chlorophyll, a pigment essential for photosynthesis in plants.

Q2: What are the downstream effects of PPO inhibition by Fluoroglycofen-ethyl?

A2: Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, a photodynamic compound. When exposed to light, this compound generates reactive oxygen species (ROS), causing membrane damage and ultimately leading to plant cell death. []

Q3: What is the molecular formula and weight of Fluoroglycofen-ethyl?

A3: The molecular formula of Fluoroglycofen-ethyl is C20H15ClF3NO5, and its molecular weight is 441.77 g/mol. []

Q4: Is there any spectroscopic data available to confirm the structure of Fluoroglycofen-ethyl?

A4: Yes, the structure of Fluoroglycofen-ethyl has been confirmed using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS). []

Q5: How does the pH of the soil affect the degradation of Fluoroglycofen-ethyl?

A5: Studies have shown that Fluoroglycofen-ethyl degrades faster in alkaline soils compared to acidic soils. [, ] This suggests that soil pH is a significant factor influencing the persistence of this herbicide in the environment.

Q6: What is the degradation rate of Fluoroglycofen-ethyl in different soil types?

A6: Degradation of Fluoroglycofen-ethyl follows first-order kinetics. The degradation rate varies depending on soil type, with the fastest degradation observed in fluvo-aquic soil, followed by phaeozem, and slowest in krasnozem. []

Q7: How stable is Fluoroglycofen-ethyl in water?

A7: The hydrolysis rate of Fluoroglycofen-ethyl increases with increasing pH and temperature. In buffer solutions at 25°C, its half-life ranges from 85.6 minutes at pH 9 to 12.2 days at pH 5. []

Q8: What are the primary target weeds of Fluoroglycofen-ethyl?

A8: Fluoroglycofen-ethyl effectively controls various broadleaf weeds in different crops. [, , , ] It is often used in cotton, millet, peanut, and rice fields.

Q9: Can Fluoroglycofen-ethyl be combined with other herbicides for improved weed control?

A9: Yes, research shows that combining Fluoroglycofen-ethyl with other herbicides like Quizalofop-p-ethyl can provide enhanced control of specific weed species like Echinochloa crusgalli and Amaranthus retroflexus. [] Combining it with Glufosinate-ammonium also showed promising results against non-arable weeds. []

Q10: Has Fluoroglycofen-ethyl been investigated for its potential in controlling summer shoots in citrus orchards?

A10: While Fluoroglycofen-ethyl demonstrated strong phytotoxic effects on young summer shoots of Seike navel orange trees, its potential use for controlling citrus summer shoots requires further research due to its high toxicity. []

Q11: Has resistance to Fluoroglycofen-ethyl been reported in any weed species?

A11: Yes, a redroot pigweed (Amaranthus retroflexus) population from China exhibited multiple resistance to PPO inhibitors, including Fluoroglycofen-ethyl. This resistance was linked to an Arg-128-Gly mutation in the PPX2 gene. []

Q12: What analytical methods are commonly employed for the detection and quantification of Fluoroglycofen-ethyl?

A12: Gas chromatography (GC) with an electron capture detector (ECD) [, ] and high-performance liquid chromatography (HPLC) with a diode array detector (DAD) [, ] are widely used for analyzing Fluoroglycofen-ethyl residues in various matrices.

Q13: What are the advantages of using solid-phase microextraction (SPME) coupled with liquid chromatography for analyzing Fluoroglycofen-ethyl in water samples?

A13: SPME-LC offers a sensitive and efficient method for extracting and analyzing diphenylether herbicides, including Fluoroglycofen-ethyl, in water samples. It reduces solvent consumption and analysis time while providing good recovery and reproducibility. []

Q14: What is the acute toxicity of Fluoroglycofen-ethyl to aquatic organisms?

A14: Studies using zebrafish (Brachydanio rerio) as a model organism determined the 96-hour LC50 value (concentration lethal to 50% of the test population) of Fluoroglycofen-ethyl to be 3.10 mg/L. []

Q15: Does Fluoroglycofen-ethyl bioaccumulate in aquatic organisms?

A15: Zebrafish exposed to Fluoroglycofen-ethyl for 8 days exhibited low bioconcentration factors (BCFs), suggesting a low potential for bioaccumulation in this species. []

Q16: How does Fluoroglycofen-ethyl affect beneficial microorganisms in the soil?

A16: Studies revealed that Fluoroglycofen-ethyl could inhibit the growth and sporulation of the beneficial fungus Trichoderma harzianum, highlighting potential negative impacts on soil health. [, ]

Q17: What formulation types are commonly used for Fluoroglycofen-ethyl?

A17: Fluoroglycofen-ethyl is often formulated as emulsifiable concentrates (EC) and dispersed oil suspending agents. [, ]

Q18: Are there any compatibility issues with Fluoroglycofen-ethyl formulations?

A18: Farmers and researchers should consider the compatibility of Fluoroglycofen-ethyl with other agricultural chemicals and adjuvants before tank mixing to ensure optimal efficacy and minimize the risk of phytotoxicity.

Q19: Can humic acid be used in Fluoroglycofen-ethyl formulations?

A19: A patent describes a high-efficiency, low-toxicity tip killer formulation containing Fluoroglycofen-ethyl and humic acid, suggesting its potential compatibility and use in specific applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.